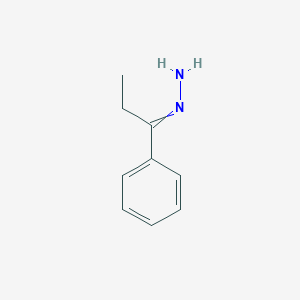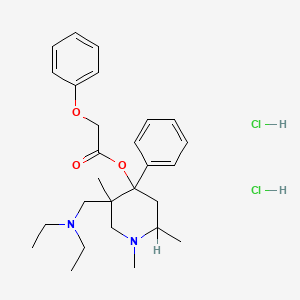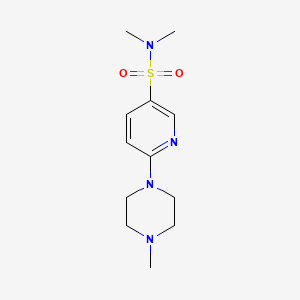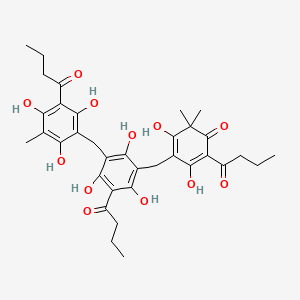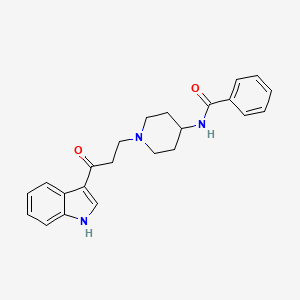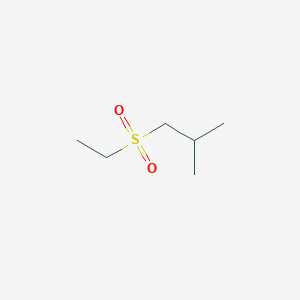
Ethyl isobutyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl isobutyl sulfone is an organosulfur compound with the molecular formula C6H14O2S and a molecular weight of 150.239 g/mol . It is characterized by the presence of a sulfone group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl isobutyl sulfone can be synthesized through several methods, including the oxidation of sulfides and the alkylation of sulfinates. One common method involves the oxidation of ethyl isobutyl sulfide using oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions . The reaction typically occurs in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale oxidation processes. These processes often involve the use of continuous flow reactors, which allow for precise control of reaction conditions and efficient production of the compound. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl isobutyl sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into sulfonic acids or other higher oxidation state compounds.
Reduction: Reduction reactions can convert it back into sulfides or thiols.
Substitution: The sulfone group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines, thiolates.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides, thiols.
Substitution: Various substituted sulfones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl isobutyl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfone-based pharmaceuticals.
Mecanismo De Acción
The mechanism by which ethyl isobutyl sulfone exerts its effects is primarily through its ability to participate in redox reactions and form stable intermediates. The sulfone group can stabilize adjacent carbanions, making it a valuable intermediate in various chemical transformations . In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Ethyl isobutyl sulfone can be compared with other sulfones such as:
Sulfolane: Known for its use as a solvent in industrial processes.
Methyl sulfone: Commonly used in dietary supplements and as an anti-inflammatory agent.
Dimethyl sulfone: Used in the treatment of osteoarthritis and other inflammatory conditions.
This compound is unique due to its specific molecular structure, which imparts distinct physicochemical properties and makes it suitable for specialized applications in various fields.
Propiedades
Número CAS |
34008-93-0 |
|---|---|
Fórmula molecular |
C6H14O2S |
Peso molecular |
150.24 g/mol |
Nombre IUPAC |
1-ethylsulfonyl-2-methylpropane |
InChI |
InChI=1S/C6H14O2S/c1-4-9(7,8)5-6(2)3/h6H,4-5H2,1-3H3 |
Clave InChI |
NJAKRNRJVHIIDT-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


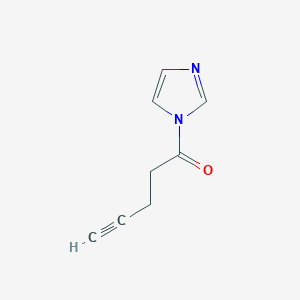

![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
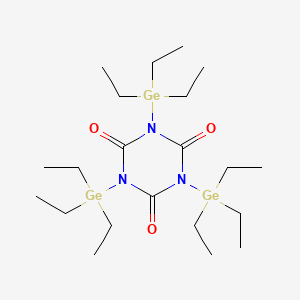
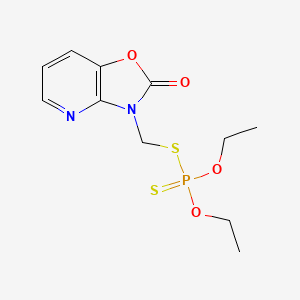
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)

